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Compound of Interest

Compound Name: 3-Ethylquinoxalin-2(1H)-one

Cat. No.: B077347 Get Quote

This technical guide provides a comprehensive overview of the characterization of 3-
Ethylquinoxalin-2(1H)-one, a significant heterocyclic compound, utilizing Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers,

scientists, and professionals in the field of drug development and materials science who are

working with quinoxalinone derivatives.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Ethylquinoxalin-2(1H)-one.

Table 1: ¹H NMR Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

12.40 s - 1H N-H

7.85-7.83 m - 1H Ar-H

7.51-7.47 m - 1H Ar-H

7.38-7.32 m - 2H Ar-H

3.03 q 8.0 2H -CH₂-

1.39 t 8.0 3H -CH₃
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Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

Chemical Shift (δ) ppm Assignment

162.5 C=O

156.5 C=N

132.8 Ar-C

130.9 Ar-C

129.6 Ar-C

128.7 Ar-C

124.1 Ar-C

115.6 Ar-C

26.8 -CH₂-

10.9 -CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

Wavenumber (cm⁻¹) Functional Group Assignment

~3300-3000 N-H stretching

~3100-3000 Aromatic C-H stretching

~2970-2850 Aliphatic C-H stretching

~1680-1650 C=O stretching (Amide I)

~1620-1580 C=N and C=C stretching

~1480-1400 Aromatic C=C stretching
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Note: The specific vapor phase IR spectrum for 3-Ethylquinoxalin-2(1H)-one can be

accessed through the PubChem database (CID 599963)[1]. The values in the table represent

characteristic absorption ranges for quinoxalinone derivatives.

Experimental Protocols
Synthesis of 3-Ethylquinoxalin-2(1H)-one
A common and effective method for the synthesis of 3-Ethylquinoxalin-2(1H)-one involves the

condensation reaction between o-phenylenediamine and an α-keto ester, in this case, ethyl 2-

oxobutanoate.

Materials:

o-phenylenediamine

Ethyl 2-oxobutanoate

Ethanol or a similar suitable solvent

Glacial acetic acid (catalyst, optional)

Procedure:

Dissolve o-phenylenediamine in a minimal amount of ethanol in a round-bottom flask.

To this solution, add an equimolar amount of ethyl 2-oxobutanoate.

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

The reaction mixture is then heated under reflux for several hours, with the progress

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting crude product is then purified, typically by recrystallization from a suitable

solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure 3-
Ethylquinoxalin-2(1H)-one.
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NMR Spectroscopic Analysis
Instrumentation:

A 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Nuclear Magnetic Resonance (NMR)

spectrometer.

Sample Preparation:

Dissolve a small amount of the purified 3-Ethylquinoxalin-2(1H)-one in deuterated

chloroform (CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

The ¹H NMR spectra are recorded, and chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

The ¹³C NMR spectra are recorded, with chemical shifts referenced to the solvent peak of

CDCl₃ (δ 77.16 ppm).

IR Spectroscopic Analysis
Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

For a solid sample, the KBr pellet method is commonly used. A small amount of the sample

is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent,

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.

Data Acquisition:
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The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of 3-Ethylquinoxalin-2(1H)-one.

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b077347?utm_src=pdf-body
https://www.benchchem.com/product/b077347?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylquinoxalin-2_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethylquinoxalin-2_1H_-one
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/product/b077347#characterization-of-3-ethylquinoxalin-2-1h-one-using-nmr-and-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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